molecular formula C12H7ClFNO2 B11864727 5-(5-Chloro-2-fluorophenyl)nicotinic acid CAS No. 1346692-09-8

5-(5-Chloro-2-fluorophenyl)nicotinic acid

Cat. No.: B11864727
CAS No.: 1346692-09-8
M. Wt: 251.64 g/mol
InChI Key: GZJJTQMGLCWFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent. For example, 5-chloro-2-fluorophenylboronic acid can be coupled with 3-bromonicotinic acid under these conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-fluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloro-2-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in specialized applications where other nicotinic acid derivatives may not be as effective .

Properties

CAS No.

1346692-09-8

Molecular Formula

C12H7ClFNO2

Molecular Weight

251.64 g/mol

IUPAC Name

5-(5-chloro-2-fluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7ClFNO2/c13-9-1-2-11(14)10(4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17)

InChI Key

GZJJTQMGLCWFQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.